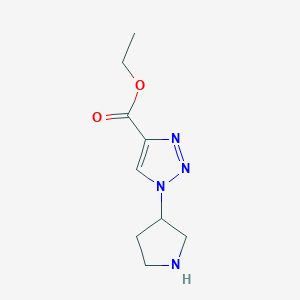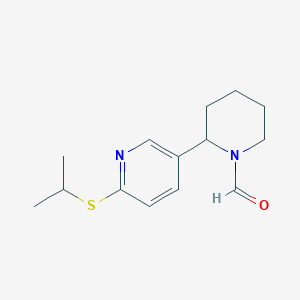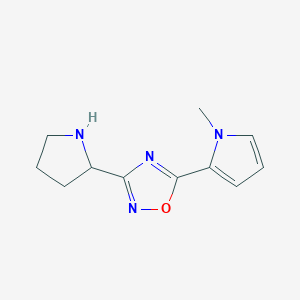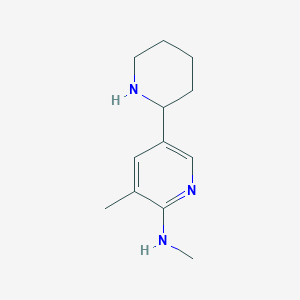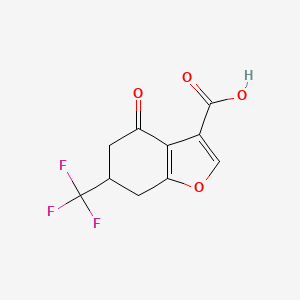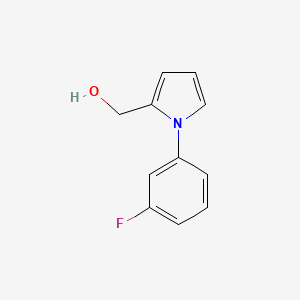
(1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(3-Fluorphenyl)-1H-pyrrol-2-yl)methanol: ist eine organische Verbindung, die einen Pyrrolring aufweist, der mit einer Fluorphenylgruppe und einer Hydroxymethylgruppe substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (1-(3-Fluorphenyl)-1H-pyrrol-2-yl)methanol beinhaltet typischerweise die Reaktion von 3-Fluorbenzaldehyd mit Pyrrol in Gegenwart eines Reduktionsmittels wie Natriumborhydrid. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess würde die Optimierung der Reaktionsbedingungen, Reinigungsschritte und Qualitätskontrollmaßnahmen umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol typically involves the reaction of 3-fluorobenzaldehyde with pyrrole in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Die Hydroxymethylgruppe in (1-(3-Fluorphenyl)-1H-pyrrol-2-yl)methanol kann oxidiert werden, um das entsprechende Aldehyd oder die entsprechende Carbonsäure zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um die entsprechenden Alkohol- oder Amin-Derivate zu bilden.
Substitution: Die Fluorphenylgruppe kann an verschiedenen Substitutionsreaktionen teilnehmen, wie z. B. nucleophile aromatische Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Natriumhydrid (NaH) oder Kalium-tert-Butoxid (KOtBu) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: Bildung von 3-Fluorbenzaldehyd oder 3-Fluorbenzoesäure.
Reduktion: Bildung von (1-(3-Fluorphenyl)-1H-pyrrol-2-yl)methanol-Derivaten.
Substitution: Verschiedene substituierte Fluorphenyl-Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie: (1-(3-Fluorphenyl)-1H-pyrrol-2-yl)methanol wird als Baustein in der organischen Synthese verwendet. Es kann zur Herstellung komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen eingesetzt werden.
Biologie: Die Verbindung kann bei der Entwicklung biologischer Sonden oder als Vorläufer für bioaktive Moleküle eingesetzt werden. Ihre strukturellen Merkmale machen sie zu einem Kandidaten für die Untersuchung von Wechselwirkungen mit biologischen Zielstrukturen.
Medizin: Potenzielle Anwendungen in der medizinischen Chemie umfassen die Entwicklung von Arzneimitteln. Die einzigartige Struktur der Verbindung könnte auf ihre Aktivität gegen verschiedene biologische Zielstrukturen untersucht werden.
Industrie: In der Industrie kann (1-(3-Fluorphenyl)-1H-pyrrol-2-yl)methanol bei der Herstellung von Spezialchemikalien und -materialien verwendet werden. Seine Eigenschaften können bei der Entwicklung neuer Materialien mit spezifischen Funktionen genutzt werden.
Wirkmechanismus
Der Wirkmechanismus von (1-(3-Fluorphenyl)-1H-pyrrol-2-yl)methanol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Fluorphenylgruppe kann die Bindungsaffinität und -spezifität verbessern, während der Pyrrolring an verschiedenen Wechselwirkungen mit biologischen Molekülen teilnehmen kann. Die Hydroxymethylgruppe kann ebenfalls eine Rolle bei der Aktivität der Verbindung spielen, indem sie Wasserstoffbrücken bildet oder an Redoxreaktionen teilnimmt.
Wirkmechanismus
The mechanism of action of (1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the pyrrole ring can participate in various interactions with biological molecules. The hydroxymethyl group may also play a role in the compound’s activity by forming hydrogen bonds or participating in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
(3-Fluorphenyl)methanol: Ein einfacheres Analogon mit ähnlichen funktionellen Gruppen, aber ohne den Pyrrolring.
(1-(4-Fluorphenyl)-1H-pyrrol-2-yl)methanol: Ein strukturelles Isomer mit dem Fluoratom in einer anderen Position.
(1-(3-Chlorphenyl)-1H-pyrrol-2-yl)methanol: Eine Verbindung mit einer ähnlichen Struktur, aber mit einem Chloratom anstelle von Fluor.
Einzigartigkeit: (1-(3-Fluorphenyl)-1H-pyrrol-2-yl)methanol ist aufgrund der Kombination aus Fluorphenylgruppe und Pyrrolring einzigartig. Diese Kombination verleiht der Verbindung spezifische chemische und biologische Eigenschaften, die in verschiedenen Anwendungen genutzt werden können. Das Vorhandensein des Fluoratoms kann die Stabilität und Reaktivität der Verbindung verbessern, was sie zu einer wertvollen Verbindung für Forschungs- und industrielle Zwecke macht.
Eigenschaften
Molekularformel |
C11H10FNO |
|---|---|
Molekulargewicht |
191.20 g/mol |
IUPAC-Name |
[1-(3-fluorophenyl)pyrrol-2-yl]methanol |
InChI |
InChI=1S/C11H10FNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-7,14H,8H2 |
InChI-Schlüssel |
DUGQNELKYPQBBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)N2C=CC=C2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


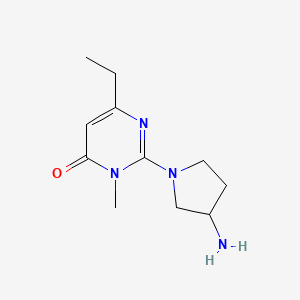
![tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801578.png)

![N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11801583.png)

